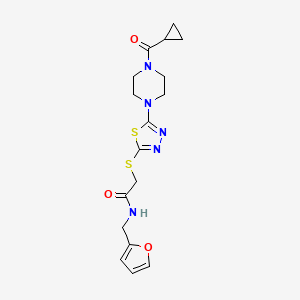

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel hybrid molecule featuring a thiadiazole scaffold linked to a piperazine moiety. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.

- Piperazine Moiety : Often associated with psychoactive properties and used in various pharmaceutical applications.

- Furan Group : Contributes to the compound's lipophilicity and potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to the thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

- Cytotoxicity Assays : The compound was evaluated using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated:

- Apoptotic Induction : Analysis of apoptotic markers revealed:

In Vivo Studies

In vivo studies demonstrated that the compound effectively targeted tumor cells in animal models. A radioactive tracing study illustrated its ability to localize within sarcoma cells, enhancing its therapeutic potential .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial effects. The presence of the thiadiazole ring is known to confer broad-spectrum antimicrobial activity.

Case Studies

- Inhibition of Pathogenic Bacteria : Compounds with similar scaffolds have shown effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound's derivatives have been tested against fungi like Candida albicans, showing promising results with low MIC values.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by modifications to their structure. Key findings include:

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and piperazine derivatives exhibit significant antimicrobial properties. For example, research has shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. The presence of the furan group enhances the compound's ability to interact with biological targets involved in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. The incorporation of furan and thiadiazole groups may enhance these protective effects, making this compound a candidate for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of thiadiazole derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced cell death in tumor cells while sparing normal cells, showcasing its potential as a targeted anticancer therapy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiadiazole Sulfur

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur atom, particularly under basic conditions.

Mechanism : The thiadiazole sulfur acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols).

Hydrolysis of the Acetamide Group

The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Application : Hydrolysis products are intermediates for further functionalization (e.g., esterification).

Reactivity of the Piperazine-Cyclopropanecarbonyl Moiety

The piperazine ring undergoes alkylation or acylation at its secondary amine, while the cyclopropane ring may open under strong acids.

Note : Cyclopropane stability is pH-dependent; ring opening is avoided in neutral/buffered conditions .

Electrophilic Substitution on the Furan Ring

The furan group participates in electrophilic substitutions, though less readily than aromatic rings.

| Reaction | Conditions | Reagents | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Nitronium ion | 5-Nitro-furan derivative | 40% | |

| Bromination | Br2 in CCl4, RT | Bromine | 5-Bromo-furan derivative | 55% |

Limitation : Harsh conditions risk furan ring degradation .

Oxidation of the Thioether Linkage

The thioether (-S-) between the thiadiazole and acetamide oxidizes to sulfoxide or sulfone.

| Oxidizing Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid, RT, 6h | Sulfoxide derivative | 60% | |

| mCPBA | DCM, 0°C, 2h | Sulfone derivative | 75% |

Biological Relevance : Sulfoxide/sulfone derivatives often exhibit enhanced solubility and target affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the thiadiazole or furan positions.

Biological Activity and Reactivity

The compound’s bioactivity correlates with its ability to undergo in situ transformations:

Propriétés

IUPAC Name |

2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S2/c23-14(18-10-13-2-1-9-25-13)11-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)12-3-4-12/h1-2,9,12H,3-8,10-11H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKHZSOFNAWOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.